[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJRCODWURNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole family, which has garnered attention for its potential biological activity. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological implications.
- IUPAC Name : this compound
- CAS Number : 1248968-81-1
- Molecular Formula : C9H8BrFN4
- Molecular Weight : 271.09 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from suitable precursors. The compound can be synthesized via a reaction involving 2-bromo-4-fluoroaniline and various azides in the presence of a copper catalyst under mild conditions. This method not only provides good yields but also allows for the incorporation of various functional groups that can enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has shown significant activity against a range of bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical to microbial survival. Notably, it has been shown to inhibit DprE1 (Decaprenylphosphoryl-beta-D-ribose oxidase), an enzyme implicated in the biosynthesis of mycobacterial cell walls. In vitro assays indicated that this compound exhibits an IC50 value of approximately 5 µM against DprE1, demonstrating its potential as an anti-tubercular agent.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various mammalian cell lines. The MTT assay revealed that at concentrations below 50 µg/mL, the compound exhibited minimal cytotoxicity against mouse fibroblast 3T3 cells. This low toxicity profile is promising for further development as a therapeutic agent.
Case Studies and Research Findings
In a recent study published in Compounds, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, this compound was noted for its potent inhibitory effects on both bacterial and fungal pathogens while maintaining a favorable safety profile in mammalian cells .
Another investigation focused on the structure–activity relationship (SAR) of triazole compounds indicated that substitutions at the ortho position significantly enhance antimicrobial potency . This finding aligns with the observed activity of this compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol with structurally related triazole derivatives:
*Calculated based on atomic weights (Br: 79.9, F: 19.0, Cl: 35.45).
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine increases molecular weight and may enhance lipophilicity, influencing membrane permeability .
- Electron-Withdrawing Groups : The trifluoromethyl group in significantly increases electron-withdrawing effects, altering reactivity in subsequent derivatization reactions.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl derivatives generally follows these key steps:
- Preparation of 2-bromo-4-fluorophenyl precursors (e.g., hydrazides, carbothioamides).
- Formation of the triazole ring via cyclization reactions.
- Functionalization of the triazole ring, including introduction of the methanol group.
This approach is supported by the synthesis of related 1,2,4-triazole derivatives containing the 2-bromo-4-fluorophenyl substituent, which involves multi-step transformations starting from 2-bromo-4-fluorobenzoic acid derivatives.
Preparation of 2-Bromo-4-fluorophenyl Precursors
A typical route starts with 2-bromo-4-fluorobenzoic acid, which undergoes esterification and hydrazide formation:
| Step | Reaction Details | Conditions | Yield & Notes |
|---|---|---|---|
| Esterification | 2-bromo-4-fluorobenzoic acid + isopropanol + catalytic sulfuric acid | Heated 6 h, neutralized with sodium carbonate | Isopropyl 2-bromo-4-fluorobenzoate obtained; isolated by chloroform extraction |
| Hydrazide formation | Ester + hydrazine hydrate (60%) in isopropanol | Heated 2 h, cooled, evaporated | 2-bromo-4-fluorobenzohydrazide obtained as white crystalline solid, 81% yield, mp 272–274 °C |
Formation of Carbothioamide Intermediate
The hydrazide is reacted with ethyl isothiocyanate to form the carbothioamide intermediate:
| Step | Reaction Details | Conditions | Yield & Notes |
|---|---|---|---|
| Carbothioamide synthesis | 2-bromo-4-fluorobenzohydrazide + ethyl isothiocyanate in isopropanol | Heated to dissolve reagents, then cooled to precipitate product | White crystalline solid obtained |
Cyclization to 1,2,4-Triazole Thiol Derivative
The carbothioamide undergoes cyclization under alkaline hydrolysis to form the triazole thiol:
| Step | Reaction Details | Conditions | Yield & Notes |
|---|---|---|---|
| Cyclization | Carbothioamide + NaOH in distilled water | Heated 4 h, cooled, neutralized with HCl to pH 7 | 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol obtained; white crystalline, recrystallized from propane-2-ol; yield 76%, mp 180–182 °C |
Summary Table of Key Reaction Steps
| Step No. | Intermediate/Product | Reagents | Conditions | Yield (%) | Physical State & Notes |
|---|---|---|---|---|---|
| 1 | Isopropyl 2-bromo-4-fluorobenzoate | 2-bromo-4-fluorobenzoic acid, isopropanol, H2SO4 | 6 h heating, neutralization | Not specified | Ether extracted by chloroform |
| 2 | 2-bromo-4-fluorobenzohydrazide | Ester, hydrazine hydrate | 2 h heating, evaporation | 81% | White crystalline, mp 272–274 °C |
| 3 | 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide | Hydrazide, ethyl isothiocyanate | Heated, cooled | Not specified | White crystalline solid |
| 4 | 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Carbothioamide, NaOH, HCl | 4 h heating, neutralization | 76% | White crystalline, mp 180–182 °C |
| 5 | Alkyl derivatives (including potential methanol derivative) | Triazole thiol, halogenated alkane, KOH | Heated in i-propanol | Not specified | White crystalline solids |
Research Findings and Analytical Data
- The synthesized triazole thiol intermediates exhibit white crystalline appearance, with melting points and spectral data consistent with expected structures.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to calculated molecular weights.
- Elemental analysis data closely match theoretical values, confirming purity and correct composition.
- Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic chemical shifts for aromatic protons and functional groups.
- Recrystallization from propane-2-ol is effective for purification.
Q & A
Q. What are the optimal synthetic routes for [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?
Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Azide Preparation: React 2-bromo-4-fluoroaniline with sodium nitrite and NaN₃ under acidic conditions to generate the aryl azide.
- Alkyne Component: Use propargyl alcohol as the alkyne precursor.
- Cycloaddition: Combine the azide and alkyne in a 1:1 ratio with Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) in a THF/H₂O solvent system at room temperature.
Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy: Use -NMR and -NMR to confirm the triazole ring formation and substituent positions. Key signals include the triazole C-H proton (~8.1–8.3 ppm) and the hydroxymethyl group (~4.6 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~312.0 for CHBrFNO).
- X-ray Crystallography: For definitive confirmation, grow single crystals via slow evaporation (methanol/dichloromethane, 1:1 v/v) and refine using SHELXL. Metrics like R-factor (<5%) and bond-length discrepancies resolve structural ambiguities .
Advanced Research Questions
Q. How do electronic effects of the 2-bromo-4-fluorophenyl group influence reactivity?
Methodological Answer: The electron-withdrawing bromo and fluoro substituents activate the triazole ring for nucleophilic substitutions. To assess this:
- Comparative SAR Studies: Synthesize analogs with varying substituents (e.g., 4-chloro vs. 4-fluoro) and measure reaction rates in esterification or alkylation reactions.
- Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and Fukui indices, identifying reactive sites. Correlate with experimental kinetic data .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Dose-Response Profiling: Conduct IC assays across multiple cell lines (e.g., HeLa, MCF-7) with triplicate measurements to address variability.
- Target Validation: Use molecular docking (AutoDock Vina) against receptors like EGFR (PDB: 4HJO). Compare binding energies of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with triazole N2) .
- Metabolic Stability Tests: Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .
Q. What strategies mitigate challenges in crystallographic refinement?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect 360° φ-scans with 1° oscillations.
- Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals. Use restraints for disordered bromine/fluorine atoms. Validate with R (<0.05) and CC (>90%) metrics .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental logP values?
Methodological Answer:
- Experimental logP: Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational Prediction: Compare results from software (e.g., ChemAxon, ACD/Labs) and adjust parameters for halogen atom contributions.
- Statistical Validation: Use Bland-Altman plots to identify systematic biases. If deviations exceed ±0.5 log units, re-parameterize force fields in simulations .
Table: Key Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
